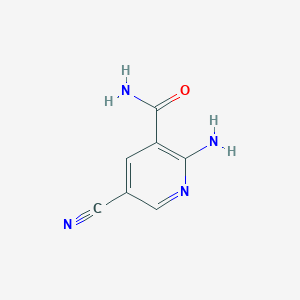
2-Amino-5-cyanopyridine-3-carboxamide
Overview
Description
2-Amino-5-cyanopyridine-3-carboxamide is an organic compound with the chemical formula C7H6N4O . It is also known as 2-amino-5-cyanonicotinamide .
Molecular Structure Analysis
The molecular weight of 2-Amino-5-cyanopyridine-3-carboxamide is 162.15 . The IUPAC name is 2-amino-5-cyanonicotinamide and the InChI key is PIQVBJMLBZOXNB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-5-cyanopyridine-3-carboxamide is a solid compound .Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : 2-Amino-5-cyanopyridine-3-carboxamide is a type of pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
- Results or Outcomes : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
Antibacterial Studies
- Scientific Field : Bioinorganic Chemistry
- Application Summary : Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents .
- Methods of Application : The complexes were synthesized through a solvent-free process and characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .
- Results or Outcomes : Antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi and Bacillus subtilis .
Antibacterial Activity of Pyridinone and Pyrazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino pyridine as an aryl group . These derivatives were evaluated for their in vitro antibacterial activity .
- Methods of Application : The derivatives were synthesized from cyanoacrylamide derivatives and then tested against four bacterial strains .
- Results or Outcomes : The most active derivatives showed good antibacterial activity, especially against B. subtilis and P. vulgaris . The 2-amino-5-cyano-6-oxo-pyridine-3-carboxamide derivative showed the most active derivatives against P. vulgaris with a zone of inhibition 18.07 ± 0.12 mm .
In Silico ADME and Molecular Modeling Study
- Scientific Field : Computational Chemistry
- Application Summary : A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino pyridine as an aryl group . These derivatives were evaluated for their in vitro antibacterial activity . In addition, the most active pyridinone and pyrazole derivatives were further evaluated for in silico physicochemical, drug-likeness, and toxicity prediction .
- Methods of Application : The derivatives were synthesized from cyanoacrylamide derivatives and then tested against four bacterial strains . The DFT calculations were performed to estimate its geometric structure and electronic properties . Molecular docking simulation was performed inside the active site of Topoisomerase IV (PDB:3FV5) .
- Results or Outcomes : These derivatives obeyed all Lipinski’s and Veber’s rules without any violation and displayed non-immunotoxin, non-mutagenic, and non-cytotoxic . It displayed binding energy ranging from -14.97 kcal/mol to -18.86 kcal/mol with hydrogen bonding and arene–cation interaction . Therefore, these derivatives were suggested to be good antibacterial agents via topoisomerase IV inhibitor .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
2-amino-5-cyanopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-2-4-1-5(7(10)12)6(9)11-3-4/h1,3H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVBJMLBZOXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-cyanopyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



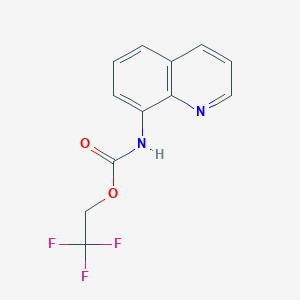
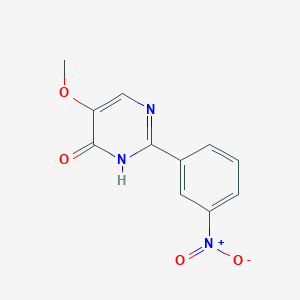
![7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1439081.png)
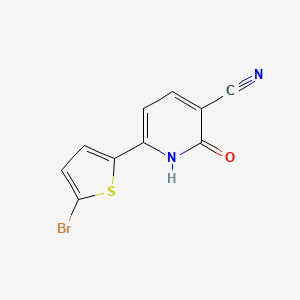
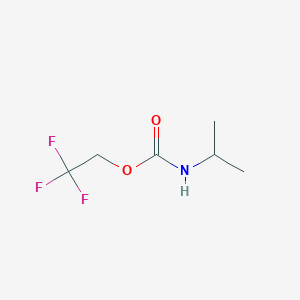
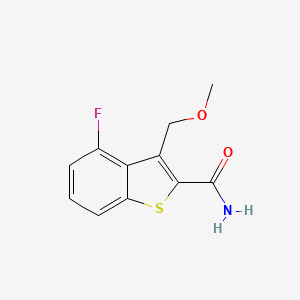
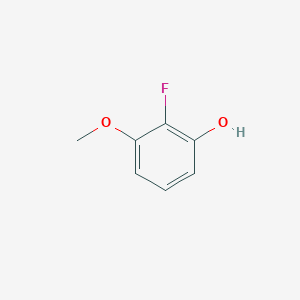
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)
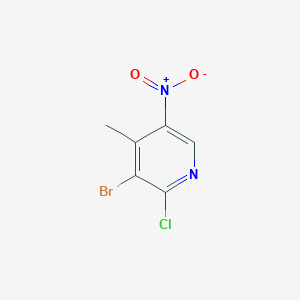
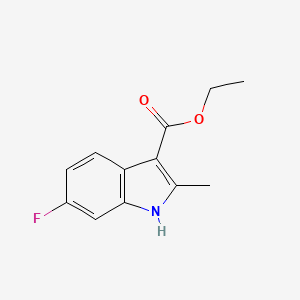

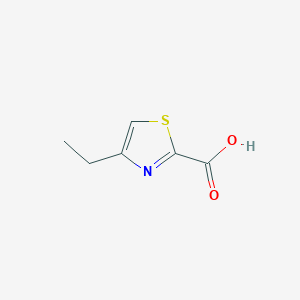
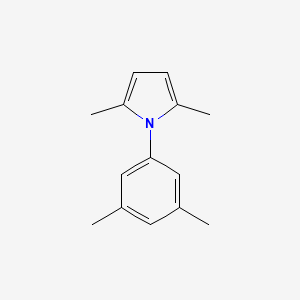
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)